1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole is a heterocyclic compound with the molecular formula C10H13NO. This compound belongs to the class of isoindoles, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methoxyethylamine with phthalic anhydride, followed by cyclization to form the isoindole ring . The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solventless conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoindole-1,3-dione derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoindole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, such as N-bromosuccinimide, and nucleophiles, like amines and alcohols, are commonly used.
Major Products: The major products formed from these reactions include various substituted isoindoles and isoindoline derivatives, which have significant applications in medicinal chemistry and materials science .
Scientific Research Applications
1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Isoindole derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: These compounds have shown promise in the development of new drugs for treating cancer, neurological disorders, and infectious diseases.
Industry: They are used in the production of dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with allosteric sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .
Comparison with Similar Compounds
1H-Isoindole, 2,3-dihydro-: This compound lacks the 2-methoxyethyl group but shares the core isoindole structure.
1H-Indole, 2,3-dihydro-1-methyl-: This compound has a methyl group instead of the 2-methoxyethyl group.
1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxyethyl)-: This compound has a hydroxyethyl group instead of the methoxyethyl group
Uniqueness: 1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole is unique due to the presence of the 2-methoxyethyl group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable scaffold for drug development and other applications .
Biological Activity
1-(2-Methoxyethyl)-2,3-dihydro-1H-isoindole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. Its unique structural features facilitate interactions with various biological targets, leading to diverse therapeutic effects.
Structural Characteristics
The compound features an isoindole core, a methoxyethyl side chain, and a dioxo group. These components contribute to its biological reactivity and interaction with macromolecules such as proteins and enzymes.
Structural Feature | Description |
---|---|
Isoindole Core | Provides a scaffold for biological activity |
Methoxyethyl Group | Enhances solubility and bioavailability |
Dioxo Group | Participates in nucleophilic reactions |
The mechanism of action of this compound involves its binding to specific molecular targets, which can modulate enzyme activity and cellular signaling pathways. This modulation can lead to various biological effects, including:
- Anticancer Activity : Inhibition of cell proliferation and induction of apoptosis in cancer cell lines.
- Antimicrobial Effects : Potential inhibition of microbial growth through interaction with bacterial enzymes.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and arresting the cell cycle.
- Cell Lines Tested :
- Caco-2 (colon cancer)
- HCT-116 (colorectal cancer)
In these studies, the compound demonstrated an IC50 value indicating effective concentration levels for inhibiting cancer cell growth.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results showed promising inhibition zones comparable to standard antibiotics like gentamicin.
Case Studies
-
Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects on colorectal cancer cell lines.
- Findings : The compound significantly reduced cell viability at concentrations as low as 10 µM, with apoptosis confirmed through flow cytometry analysis.
-
Study on Antimicrobial Effects :
- Objective : To assess the effectiveness against common bacterial strains.
- Findings : Demonstrated inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to conventional treatments.
Research Findings
Recent studies have focused on elucidating the specific molecular targets of this compound. The compound's interactions with cyclooxygenase (COX) enzymes have been particularly noted, suggesting anti-inflammatory properties alongside its anticancer activity.
Summary of Findings
Properties
IUPAC Name |
1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-7-6-11-10-5-3-2-4-9(10)8-12-11/h2-5,11-12H,6-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCIDTUVWRDVHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1C2=CC=CC=C2CN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.